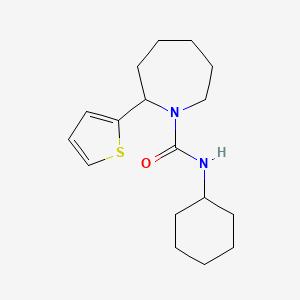
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide is a compound that features a cyclohexyl group, a thiophene ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the condensation of cyclohexylamine with a thiophene derivative and an azepane carboxylic acid. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl group can enhance the compound’s hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-(thiophen-2-YL)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an azepane ring.
N-Cyclohexyl-2-(thiophen-2-YL)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to the presence of the azepane ring, which provides additional conformational flexibility and potential for diverse interactions with biological targets. This flexibility can enhance its binding affinity and specificity compared to similar compounds with different ring systems .
Properties
IUPAC Name |
N-cyclohexyl-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c20-17(18-14-8-3-1-4-9-14)19-12-6-2-5-10-15(19)16-11-7-13-21-16/h7,11,13-15H,1-6,8-10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBLKKIMFOLPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
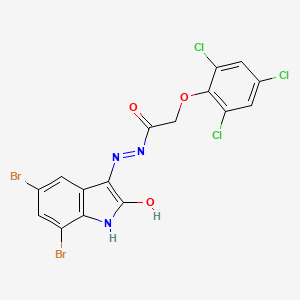
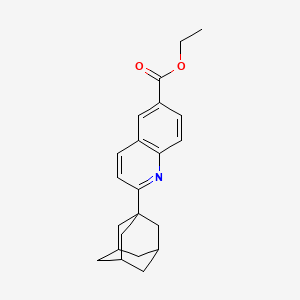
![3,3'-methylenebis{6-[(2-methylbenzoyl)amino]benzoic acid}](/img/structure/B4947185.png)
![isopropyl 4-cyano-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4947193.png)
![1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBONYL]-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE](/img/structure/B4947195.png)
![3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4947209.png)
![1-(4-Butoxyphenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4947214.png)
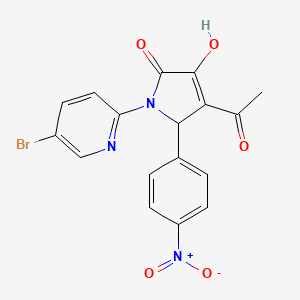
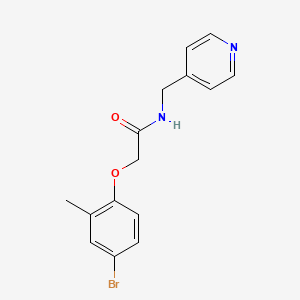
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4947245.png)
![N-(3,4-dimethylphenyl)-2-(5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4947249.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4947252.png)
![N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4947256.png)
![3-Bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B4947263.png)
